1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-
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Overview
Description
1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- is a complex organic compound belonging to the diazepine family. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This particular compound is notable for its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- involves multiple steps. One common method includes the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This reaction yields the desired diazepine compound with good efficiency.
Industrial Production Methods
the use of organic–inorganic hybrid-immobilized solid support reagents has been suggested to improve yields and simplify the process .
Chemical Reactions Analysis
Types of Reactions
1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antimicrobial, antifungal, and anthelmintic activities.
Industry: It can be used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine, hexahydro-1-benzoyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Brotizolam
- Bunazosin
- Dilazep
- Etizolam
- Homofenazine
- Zometapine
- Clotiazepam
- Clozapine
- Dibenzepine
Uniqueness
Its combination of a diazepine ring with a benzoyl and sulfonyl group makes it particularly versatile in medicinal chemistry .
Properties
CAS No. |
97629-78-2 |
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Molecular Formula |
C19H18ClF3N2O3S |
Molecular Weight |
446.9 g/mol |
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepan-1-yl]-phenylmethanone |
InChI |
InChI=1S/C19H18ClF3N2O3S/c20-17-8-7-15(13-16(17)19(21,22)23)29(27,28)25-10-4-9-24(11-12-25)18(26)14-5-2-1-3-6-14/h1-3,5-8,13H,4,9-12H2 |
InChI Key |
UMWDSEXQIIZMOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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